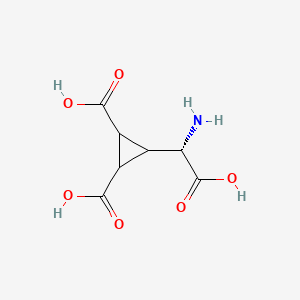
Dcg IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
DCG IV is primarily produced for research purposes and is not manufactured on an industrial scale. The compound is synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
DCG IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups.
Scientific Research Applications
DCG IV has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and reactions of metabotropic glutamate receptors.
Biology: Investigated for its effects on neuronal activity and neuroprotection.
Medicine: Explored for its potential therapeutic effects in conditions such as epilepsy, Parkinson’s disease, and neurodegenerative disorders.
Industry: Utilized in the development of new pharmacological agents and research tools .
Mechanism of Action
DCG IV exerts its effects by acting as an agonist for group II metabotropic glutamate receptors (mGluR 2/3). These receptors are involved in modulating synaptic transmission and neuronal excitability. By activating these receptors, this compound can inhibit the release of excitatory neurotransmitters, providing neuroprotective and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
L-CCG-I: Another group-selective agonist for metabotropic glutamate receptors.
γ-carboxy-L-glutamate: A compound with similar receptor affinity but different functional properties.
Uniqueness
DCG IV is unique in its high potency and selectivity for group II metabotropic glutamate receptors. It has shown significant neuroprotective and anticonvulsant effects, making it a valuable tool in neurological research .
Properties
Molecular Formula |
C7H9NO6 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t1?,2?,3?,4-/m0/s1 |
InChI Key |
MATPZHBYOVDBLI-FKNRSBSYSA-N |
Isomeric SMILES |
C1(C(C1C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N |
Pictograms |
Irritant |
Synonyms |
2-(2,3-dicarboxycyclopropyl)glycine DCG-IV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















